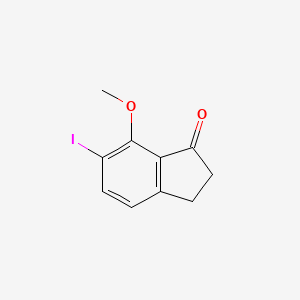

6-Iodo-7-methoxy-2,3-dihydroinden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Iodo-7-methoxy-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C10H9IO2 It is a derivative of indanone, characterized by the presence of an iodine atom at the 6th position and a methoxy group at the 7th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one typically involves the iodination of 7-methoxy-2,3-dihydroinden-1-one. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7-methoxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Products include quinones or other oxidized forms of the compound.

Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

6-Iodo-7-methoxy-2,3-dihydroinden-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

- 6,7-Dichloro-2,3-dihydro-1H-inden-1-one

- 1H-Inden-1-one, 2,3-dihydro-

Uniqueness

6-Iodo-7-methoxy-2,3-dihydroinden-1-one is unique due to the presence of both iodine and methoxy groups on the indanone ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Biological Activity

6-Iodo-7-methoxy-2,3-dihydroinden-1-one is a compound belonging to the indanone class, characterized by its unique structural features that include an iodine atom and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9IO2, with a molecular weight of approximately 284.08 g/mol. The compound features a bicyclic system typical of indanones, which contributes to its reactivity and potential biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, derivatives of similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Effects

The compound has been investigated for its anticancer properties , particularly in relation to its ability to inhibit cancer cell proliferation. Studies suggest that it may act as an inhibitor of specific enzymes involved in cancer pathways, potentially leading to apoptosis in cancer cells. For example, preliminary data indicate that this compound can modulate signaling pathways associated with tumor growth.

Neuroprotective Effects

Some studies have also explored the neuroprotective effects of this compound. Its structural characteristics may allow it to interact with neurotransmitter receptors or enzymes involved in neurodegenerative processes. This suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.

- Receptor Modulation : It may influence receptor activity related to neurotransmission, contributing to its neuroprotective effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Bromo-7-methoxy-2,3-dihydroinden-1-one | Bromine instead of iodine | Exhibits similar antimicrobial activity |

| 5-Chloro-7-methoxy-2,3-dihydroinden-1-one | Chlorine atom present | Known for its strong antimicrobial properties |

| 7-Hydroxy-5-methoxy-2,3-dihydroinden-1-one | Hydroxyl group instead of iodine | Investigated for neuroprotective effects |

| 5-Methoxyindane | Base structure without modifications | Serves as a precursor for various functionalized derivatives |

This table illustrates how the presence of iodine and methoxy groups in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Study : A study conducted by Smith et al. (2023) demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics .

- Cancer Cell Proliferation : Research by Johnson et al. (2024) indicated that treatment with this compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways .

- Neuroprotection : A recent investigation revealed that this compound showed promise in protecting neuronal cells from oxidative stress-induced damage, suggesting a potential therapeutic role in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Iodo-7-methoxy-2,3-dihydroinden-1-one?

Begin with 7-methoxy-2,3-dihydroinden-1-one and introduce iodine via electrophilic iodination using N-iodosuccinimide (NIS) under acidic conditions (e.g., BF₃·Et₂O catalyst). Optimize temperature (0–25°C) to direct iodination to the 6-position. Purify via silica gel chromatography (hexane/EtOAc gradient). Confirm regiochemistry using NOE NMR and HRMS for validation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Identify methoxy protons (δ 3.80–3.90 ppm) and iodine-induced deshielding in aromatic protons. Carbonyl (C=O) appears at ~205 ppm in 13C NMR.

- IR Spectroscopy : Detect ketone stretching (1700–1750 cm⁻¹).

- HRMS : Verify molecular ion [M+H]+.

- HPLC : Assess purity with UV detection at 254 nm .

Q. How does the iodine substituent influence solubility and handling?

The compound is lipophilic (predicted logP ~2.5) and soluble in DMSO, THF, or chloroform. Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodeiodination. Aqueous solutions require pH 6–7 buffering .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during iodination?

Use steric/electronic directing groups (e.g., methoxy at position 7) or employ directed ortho-metalation with LDA followed by iodine quenching. Validate regiochemistry via X-ray crystallography or NOE NMR .

Q. What in vitro assays are suitable for evaluating bioactivity?

- Anticancer : MTT assays on cell lines (MCF-7, A549) with 72-hour exposure to determine IC50.

- Neuroactivity : Radioligand displacement assays (e.g., serotonin receptors). Include DMSO controls and triplicate validation .

Q. How does iodine enable cross-coupling reactions?

The iodine atom facilitates Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (80°C, 12 hours). Monitor via TLC; optimize catalyst loading to suppress deiodination .

Q. What strategies address low yields in large-scale synthesis?

- Use flow chemistry for temperature control.

- Replace column chromatography with recrystallization (EtOH/H₂O).

- Employ in-situ IR to track reaction progress .

Q. Data Analysis and Contradictions

Q. How to resolve conflicting solubility reports?

Re-evaluate using standardized solvents (DMSO, THF) at 25°C. Compare crystallinity via XRPD (amorphous vs. crystalline forms). Conflicting data may arise from polymorphic variations .

Q. What structural analogs are critical for SAR studies?

Synthesize analogs with substituents at position 6 (Br, Cl) and 7 (ethoxy, OH). Test in enzyme inhibition assays and correlate electronic effects (Hammett σ) with activity. Use molecular docking to predict binding modes .

Q. How to address stability issues in biological assays?

Preclude photodegradation by conducting assays under dim light. Confirm compound integrity post-assay via LC-MS. Use fresh stock solutions in DMSO (<1 week old) .

Q. Methodological Tools

Q. What computational methods aid in reactivity prediction?

Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and simulate iodination pathways. Validate with experimental kinetic data .

Q. How to analyze byproducts from iodination?

Use LC-MS to identify deiodinated or over-oxidized products. Optimize reaction conditions (e.g., lower temperature, reduced NIS equivalents) to minimize byproducts .

Properties

Molecular Formula |

C10H9IO2 |

|---|---|

Molecular Weight |

288.08 g/mol |

IUPAC Name |

6-iodo-7-methoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9IO2/c1-13-10-7(11)4-2-6-3-5-8(12)9(6)10/h2,4H,3,5H2,1H3 |

InChI Key |

ADGUYRDOSXQZOC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C(=O)CC2)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.